molecular formula C18H17N3O4S2 B2663275 ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207008-83-0

ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2663275
CAS No.: 1207008-83-0
M. Wt: 403.47
InChI Key: HRCVZBBJOMYODZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound features a benzoxazole ring system, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of benzo[d]oxazole-2-thiol. This intermediate is then reacted with 2-bromoacetonitrile in the presence of potassium carbonate (K2CO3) in acetone under reflux conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole ring system and exhibit similar biological activities.

  • Benzothiazole derivatives: Similar in structure but with a sulfur atom replacing the oxygen atom in the ring.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-24-16(23)10-7-8-13-15(10)21-17(27-13)20-14(22)9-26-18-19-11-5-3-4-6-12(11)25-18/h3-6,10H,2,7-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVZBBJOMYODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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